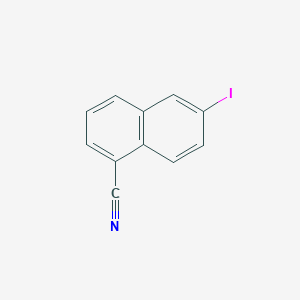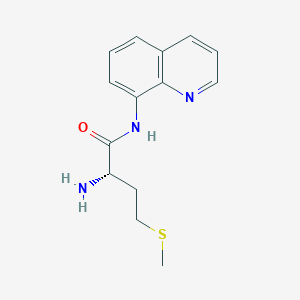
Butanamide, 2-amino-4-(methylthio)-N-8-quinolinyl-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-4-(methylthio)-N-(quinolin-8-yl)butanamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an amino group, a methylthio group, and a quinolinyl group attached to a butanamide backbone, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-(methylthio)-N-(quinolin-8-yl)butanamide typically involves multi-step organic synthesis. One common approach is to start with the appropriate quinoline derivative and introduce the butanamide moiety through a series of reactions, including amination and thiolation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions for large-scale reactions, and implementing purification techniques to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-4-(methylthio)-N-(quinolin-8-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the quinoline ring can produce partially or fully reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-4-(methylthio)-N-(quinolin-8-yl)butanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-4-(methylthio)-N-(quinolin-8-yl)butanamide involves its interaction with specific molecular targets. The amino and quinolinyl groups can form hydrogen bonds and π-π interactions with proteins or enzymes, influencing their activity. The methylthio group may also play a role in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-4-(methylthio)-N-(quinolin-8-yl)butanamide: shares similarities with other quinoline derivatives and amino acid analogs.
Quinoline derivatives: These compounds often exhibit similar chemical reactivity and biological activity.
Amino acid analogs: Compounds with similar amino and thiol groups may have comparable properties.
Uniqueness
What sets (S)-2-Amino-4-(methylthio)-N-(quinolin-8-yl)butanamide apart is its specific combination of functional groups, which allows for unique interactions and reactivity. This makes it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
587832-38-0 |
|---|---|
Molekularformel |
C14H17N3OS |
Molekulargewicht |
275.37 g/mol |
IUPAC-Name |
(2S)-2-amino-4-methylsulfanyl-N-quinolin-8-ylbutanamide |
InChI |
InChI=1S/C14H17N3OS/c1-19-9-7-11(15)14(18)17-12-6-2-4-10-5-3-8-16-13(10)12/h2-6,8,11H,7,9,15H2,1H3,(H,17,18)/t11-/m0/s1 |
InChI-Schlüssel |
GRMLCRHYLSDBHS-NSHDSACASA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)NC1=CC=CC2=C1N=CC=C2)N |
Kanonische SMILES |
CSCCC(C(=O)NC1=CC=CC2=C1N=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




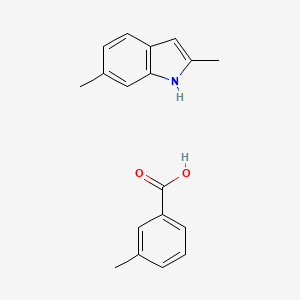
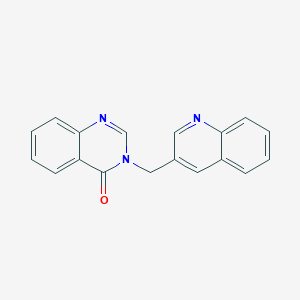
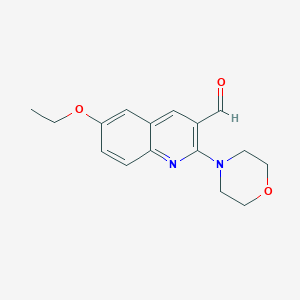

![5-Methyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11843614.png)
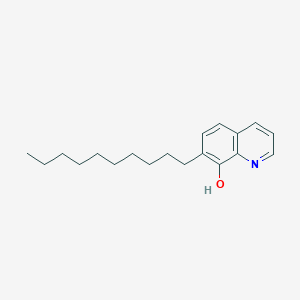
![3-(2-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11843618.png)


![Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11843639.png)
